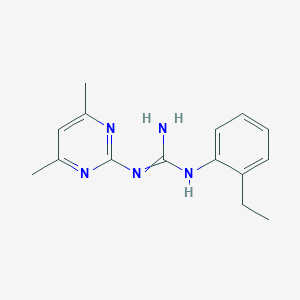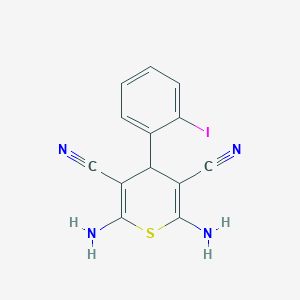![molecular formula C13H14ClN3O B221076 3-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B221076.png)
3-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzamide
Vue d'ensemble
Description
3-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzamide, also known as CI-994, is a small molecule inhibitor that has been extensively studied in the field of cancer research. It is a member of the benzamide class of histone deacetylase (HDAC) inhibitors and has shown promising results in preclinical studies as a potential therapeutic agent for various types of cancer.
Mécanisme D'action
The mechanism of action of 3-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzamide involves the inhibition of HDAC enzymes, which are responsible for the removal of acetyl groups from histone proteins. This inhibition leads to the accumulation of acetylated histones, which in turn leads to changes in gene expression and cell cycle regulation. 3-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzamide has also been shown to induce apoptosis in cancer cells by activating the extrinsic and intrinsic apoptotic pathways.
Biochemical and Physiological Effects
3-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzamide has been shown to have a number of biochemical and physiological effects in preclinical models of cancer. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis. In addition, it has also been shown to sensitize cancer cells to radiation therapy and chemotherapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzamide in lab experiments is its specificity for HDAC enzymes, which allows for targeted inhibition of these enzymes. Another advantage is its ability to sensitize cancer cells to radiation therapy and chemotherapy, which could potentially improve the efficacy of these treatments. However, one limitation of 3-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzamide is its potential toxicity, which could limit its use in clinical settings.
Orientations Futures
There are a number of future directions for research on 3-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzamide. One area of interest is the development of more potent and selective HDAC inhibitors that could potentially have fewer side effects. Another area of interest is the investigation of the synergistic effects of 3-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzamide with other cancer therapies, such as immunotherapy. Finally, there is also interest in exploring the potential use of 3-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzamide in combination with other targeted therapies for the treatment of specific types of cancer.
Applications De Recherche Scientifique
3-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzamide has been extensively studied in preclinical models of cancer and has shown promising results as a potential therapeutic agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In addition, it has also been shown to sensitize cancer cells to radiation therapy and chemotherapy.
Propriétés
Formule moléculaire |
C13H14ClN3O |
|---|---|
Poids moléculaire |
263.72 g/mol |
Nom IUPAC |
3-chloro-N-(3-imidazol-1-ylpropyl)benzamide |
InChI |
InChI=1S/C13H14ClN3O/c14-12-4-1-3-11(9-12)13(18)16-5-2-7-17-8-6-15-10-17/h1,3-4,6,8-10H,2,5,7H2,(H,16,18) |
Clé InChI |
JOTSDSUCHKJFOW-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NCCCN2C=CN=C2 |
SMILES canonique |
C1=CC(=CC(=C1)Cl)C(=O)NCCCN2C=CN=C2 |
Solubilité |
39.6 [ug/mL] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(hydroxymethyl)propyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B220994.png)

![Ethyl {1-[1-(hydroxymethyl)propyl]-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl}carbonylcarbamate](/img/structure/B221002.png)
![4-amino-N'-[(E)-(2-methoxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazonamide](/img/structure/B221010.png)
![1-(4-Aminophenyl)ethanone [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B221014.png)


![(3S,6S,8R,9R,10R,12R,13R,14S,17S)-17-[(2S)-2,6-dihydroxy-6-methylheptan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,12-triol](/img/structure/B221038.png)

![7-Hydroxy-1,3-dimethyl-6-phenyl-1,5-dihydro-pyrrolo[3,2-d]pyrimidine-2,4-dione](/img/structure/B221059.png)


![3-amino-N-(5-chloro-2-methoxyphenyl)-6-methoxythieno[2,3-b]quinoline-2-carboxamide](/img/structure/B221075.png)
